Copper benzochlorin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

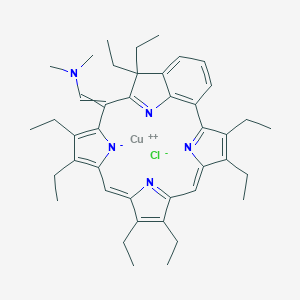

Copper benzochlorin, also known as this compound, is a useful research compound. Its molecular formula is C42H52ClCuN5 and its molecular weight is 725.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Photodynamic Therapy (PDT)

- Copper benzochlorin has been studied extensively as a PS in PDT. It demonstrates significant tumoricidal effects when activated by specific wavelengths of light. For instance, studies have shown that it can effectively reduce tumor blood flow and induce necrosis in various cancer models, such as murine leukemia and bladder cancer .

-

Mechanisms of Action

- The mechanism involves the generation of singlet oxygen and other ROS, which lead to oxidative stress in cancer cells. The iminium salt form of this compound has been particularly noted for its ability to overcome multidrug resistance (MDR) in certain cancer cell lines by enhancing cellular uptake and reducing efflux mediated by P-glycoprotein .

-

Resistance Mechanisms

- Research indicates that while this compound can induce resistance in some cell lines, it also provides insights into overcoming MDR through structural modifications and combination therapies . For example, its effectiveness was demonstrated even in P388/ADR murine leukemia cells resistant to conventional therapies.

Table 1: Efficacy of this compound in Various Cancer Models

- AY-27 Tumor Model : In vivo studies demonstrated that this compound effectively reduced tumor size when used alongside light activation from xenon arc lamps or pulsed lasers .

- P388/ADR Murine Leukemia : The iminium salt variant showed enhanced accumulation within resistant cell lines, indicating potential for overcoming MDR through targeted delivery strategies .

- Rat Bladder Tumor : Efficacy was noted with minimal skin photosensitization effects, highlighting its safety profile during treatment .

Eigenschaften

CAS-Nummer |

145582-83-8 |

|---|---|

Molekularformel |

C42H52ClCuN5 |

Molekulargewicht |

725.9 g/mol |

IUPAC-Name |

copper;N,N-dimethyl-1-(12,13,17,18,22,23,27,27-octaethyl-8,24,25-triaza-26-azanidahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1(24),2(7),3,5,8,11,13,15,17,19(25),20,22-dodecaen-10-ylidene)methanamine;chloride |

InChI |

InChI=1S/C42H52N5.ClH.Cu/c1-11-25-26(12-2)35-23-37-28(14-4)30(16-6)39(45-37)32(24-47(9)10)41-42(17-7,18-8)33-21-19-20-31(40(33)46-41)38-29(15-5)27(13-3)36(44-38)22-34(25)43-35;;/h19-24H,11-18H2,1-10H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

RSDZGRLHEQWQBK-UHFFFAOYSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2] |

Kanonische SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2] |

Synonyme |

CDS1 photosensitizer copper benzochlorin copper(II) alpha-meso-N,N'-dimethyloctaethylbenzochlorin iminium chloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.